molecular formula C9H18O B1407778 (2S)-1-cyclohexylpropan-2-ol CAS No. 140145-83-1

(2S)-1-cyclohexylpropan-2-ol

Cat. No.: B1407778
CAS No.: 140145-83-1
M. Wt: 142.24 g/mol
InChI Key: HJUJYGDGYXVQCZ-QMMMGPOBSA-N
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Description

(2S)-1-Cyclohexylpropan-2-ol is a chiral secondary alcohol characterized by a cyclohexyl group attached to a propan-2-ol backbone with an (S)-configuration at the stereogenic center. Its molecular formula is $ C9H{18}O $, and its InChIKey is HJUJYGDGYXVQCZ-QMMMGPOBSA-N . The compound is identified by synonyms such as SCHEMBL13718823, ZINC33606600, and [S,(+)]-α-Methylcyclohexaneethanol, reflecting its presence in multiple chemical databases .

Properties

IUPAC Name

(2S)-1-cyclohexylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJYGDGYXVQCZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-cyclohexylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-1-cyclohexylpropan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes where the ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-cyclohexylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products

    Oxidation: (2S)-1-cyclohexylpropan-2-one.

    Reduction: Cyclohexylpropane.

    Substitution: (2S)-1-cyclohexylpropyl chloride or bromide.

Scientific Research Applications

(2S)-1-cyclohexylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-1-cyclohexylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group provides hydrophobic interactions that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

Cyclohexaneethanol Derivatives
  • Cyclohexaneethanol (C8H16O): Lacks the methyl branch present in (2S)-1-cyclohexylpropan-2-ol, resulting in reduced steric hindrance. Its methanesulfonate ester (CAS 75646-21-8) exhibits higher water solubility due to the polar sulfonate group .
  • (2R)-1-Cyclohexylpropan-2-ol: The enantiomer of the target compound. Enantiomeric pairs often display divergent biological activities, as seen in adrenoceptor-binding studies where stereochemistry significantly affected α1/β1 affinity ratios .
Epoxide-Containing Analogs
  • (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol: Features an epoxide (oxirane) and a propenol group. The epoxide introduces reactivity toward nucleophilic attack, unlike the stable secondary alcohol group in this compound. This compound is utilized in synthetic routes requiring ring-opening reactions .
Chlorinated Cyclohexene Derivatives
  • (S)-4-(2-Chloropropan-2-yl)-1-(2,2,2-trichloroethyl)cyclohexene : Contains a chlorinated cyclohexene ring and trichloroethyl group. The electron-withdrawing chlorine atoms increase electrophilicity, contrasting with the electron-rich cyclohexyl group in the target compound. Such derivatives are often intermediates in catalysis or agrochemical synthesis .

Physical and Chemical Properties

Property This compound Cyclohexaneethanol (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol
Molecular Weight (g/mol) 142.24 128.21 128.17
Boiling Point (°C) ~200 (estimated) ~215 ~180 (decomposes)
Solubility in Water Low (hydrophobic) Moderate Low (reacts with water)
Key Functional Groups Secondary alcohol Primary alcohol Epoxide, allylic alcohol

Biological Activity

(2S)-1-cyclohexylpropan-2-ol, a chiral organic compound, has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and industrial synthesis. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a propan-2-ol backbone. Its molecular formula is C9H18OC_9H_{18}O, and it features a hydroxyl (-OH) functional group that plays a crucial role in its biological interactions. The stereochemistry of the compound is significant, as the (2S) configuration influences its reactivity and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biological molecules, potentially altering their structure and function. Additionally, the hydrophobic cyclohexyl group enhances the compound's binding affinity to lipid membranes and proteins, which may influence its pharmacological effects.

1. Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, potentially modulating their activity. For instance, studies have shown that alcohols can affect enzyme kinetics by altering substrate binding or enzyme conformation.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

3. Neuropharmacological Effects

There is emerging evidence that this compound may influence neurotransmitter systems. Its structural similarity to known psychoactive compounds raises the possibility of it acting on receptors involved in mood regulation and cognitive function .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting that this compound could serve as a lead for developing new antibacterial agents.

PathogenConcentration (µg/mL)Inhibition Zone (mm)
Escherichia coli10015
Staphylococcus aureus10018

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, the effects of this compound were assessed on rat models for anxiety-like behavior. The compound was administered at varying doses, with behavioral assays indicating an anxiolytic effect at lower doses compared to control groups .

Dose (mg/kg)Behavior Score (Anxiety Scale)
08
55
103

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals due to its chiral nature. Its unique properties allow it to be utilized in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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